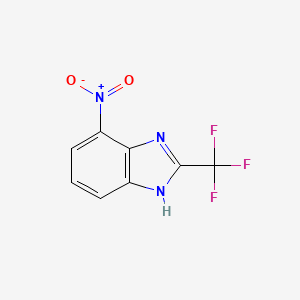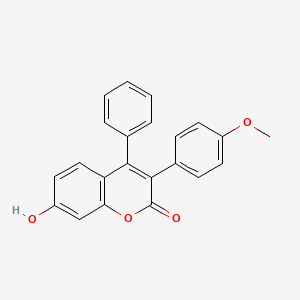
4-Bromo-5-fluoro-2-(2,2,2-trifluoroethoxy)nitrobenzene
Descripción general
Descripción
Synthesis Analysis
The synthesis of bromo- and fluoro- substituted benzene compounds can be complex, involving multiple steps and optimization of conditions. For instance, the preparation of 1-(2-Bromoethoxy)-4-nitrobenzene, a related compound, is achieved via the Williamson Reaction, which requires careful control of reaction temperature, solvent, time, and reactant proportions . Similarly, the one-step preparation of 4-[18F]Fluorobromo- and [18F]fluoroiodobenzene from corresponding phenyl-trimethylammonium salts indicates that halogen exchange reactions can be employed for introducing fluorine atoms into the benzene ring .
Molecular Structure Analysis
The molecular structure of bromo- and fluoro- substituted benzenes is significantly influenced by the presence of these substituents. For example, the FT-IR and FT-Raman spectroscopic investigation of 1-bromo-3-fluorobenzene shows that the presence of bromine and fluorine atoms affects the geometry and normal modes of vibrations of the benzene ring . This suggests that the molecular structure of 4-Bromo-5-fluoro-2-(2,2,2-trifluoroethoxy)nitrobenzene would also be influenced by its substituents, potentially affecting its reactivity and physical properties.
Chemical Reactions Analysis
The reactivity of bromo- and nitro- substituted benzene compounds can vary significantly depending on the solvent and conditions. For instance, the radical anion of 1-bromo-4-nitrobenzene exhibits different reactivity in a room temperature ionic liquid compared to conventional non-aqueous solvents, suggesting that the solvent environment can stabilize charged products and promote reactivity . This information could be relevant when considering the reactivity of this compound in various solvents.
Physical and Chemical Properties Analysis
The physical and chemical properties of substituted benzene compounds are closely related to their molecular structure. The study of 1-bromo-3-fluorobenzene using time-dependent DFT (TD-DFT) approach provides insights into electronic properties such as absorption wavelengths, excitation energy, dipole moment, and frontier molecular orbital energies . These properties are crucial for understanding the behavior of the compound under different conditions and can be used to predict the properties of this compound. Additionally, the determination of semi-volatile compounds like nitrobenzene in water using solid-phase microextraction indicates the importance of understanding the environmental impact and detection methods for such compounds .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- 4-Bromo-5-fluoro-2-(2,2,2-trifluoroethoxy)nitrobenzene and related compounds are often synthesized and characterized for their structural properties. For example, 1-Fluoro-2,5-dimethoxy-4-nitrobenzene was synthesized and characterized using various techniques such as X-ray crystallography, NMR, EI-MS, and FT-IR (Sweeney, McArdle, & Aldabbagh, 2018).
Fluorination and Nitration Studies
- The compound is studied for its reactivity, particularly in fluorination and nitration processes. Research includes the nitration of polyfluoro-benzenes and biphenyls to produce mononitro-compounds (Coe, Jukes, & Tatlow, 1966).
Vibrational Spectroscopy
- Trisubstituted benzenes, including compounds similar to this compound, have been analyzed using vibrational spectroscopy to understand their vibrational assignments and structural properties (Reddy & Rao, 1994).
Electrochemical Studies
- Research includes the electrochemical fluorination of aromatic compounds, investigating how different halogenated benzene compounds, including bromonitrobenzenes, react under electrochemical conditions (Shainyan & Danilevich, 2006).
Applications in Radiopharmaceuticals
- Compounds structurally related to this compound have been used in synthesizing radiopharmaceuticals. For example, [18F]FP-β-CIT was synthesized using a related bromonitrobenzene compound (Klok et al., 2006).
Agricultural Chemistry
- In agricultural chemistry, related fluoro-trifluoromethylnitrobenzenes are synthesized for potential use as novel herbicides (Chen Huan-you, 2012).
Safety and Hazards
The compound is classified under the GHS07 hazard class . The hazard statements include H302+H312+H332 (harmful if swallowed, in contact with skin, or if inhaled), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), wearing protective gloves/protective clothing/eye protection/face protection (P280), and calling a POISON CENTER or doctor/physician if you feel unwell (P312) .
Propiedades
IUPAC Name |
1-bromo-2-fluoro-4-nitro-5-(2,2,2-trifluoroethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF4NO3/c9-4-1-7(17-3-8(11,12)13)6(14(15)16)2-5(4)10/h1-2H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFYOYCHUIFMEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)OCC(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF4NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201186710 | |
| Record name | Benzene, 1-bromo-2-fluoro-4-nitro-5-(2,2,2-trifluoroethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201186710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1820716-82-2 | |
| Record name | Benzene, 1-bromo-2-fluoro-4-nitro-5-(2,2,2-trifluoroethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820716-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-bromo-2-fluoro-4-nitro-5-(2,2,2-trifluoroethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201186710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(3-Methylphenoxy)acetyl]piperazine](/img/structure/B3031099.png)
![2-Iodo-6-nitro-4-[(trifluoromethyl)thio]phenol](/img/structure/B3031100.png)

![2-Iodo-6-nitro-4-[(trifluoromethyl)sulphonyl]phenol](/img/structure/B3031102.png)
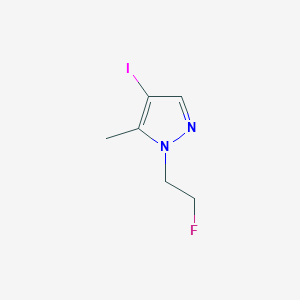


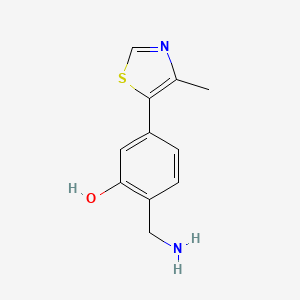
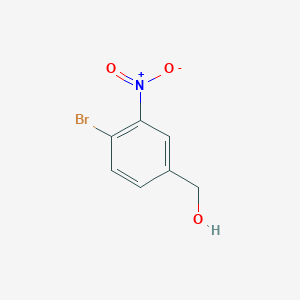
![3-Fluorobicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B3031110.png)
